Norpropranolol, (+)-
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Overview
Description
Norpropranolol, (+)- is a chiral compound and an enantiomer of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias. Norpropranolol, (+)-, being a derivative of propranolol, shares some pharmacological properties but also exhibits unique characteristics due to its specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norpropranolol, (+)- typically involves the following steps:
Starting Materials: The synthesis begins with naphthol, epichlorohydrin, and isopropylamine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in the presence of a phase transfer catalyst and a reaction solvent under basic conditions.
Industrial Production Methods: Industrial production of Norpropranolol, (+)- follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by controlling temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: Norpropranolol, (+)- undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like cerium (IV) sulfate.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Cerium (IV) sulfate in an acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation Products: Formation of corresponding ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Ether derivatives.
Scientific Research Applications
Norpropranolol, (+)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on beta-adrenergic receptors and its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, anxiety, and migraine
Industry: Utilized in the development of beta-blocker drugs and as a reference standard in analytical chemistry
Mechanism of Action
Norpropranolol, (+)- exerts its effects primarily through competitive antagonism of beta-adrenergic receptors, particularly beta-1 and beta-2 receptors. This antagonism leads to:
Reduction in Heart Rate: By blocking the effects of catecholamines on the heart.
Vasodilation: Resulting in decreased blood pressure.
Central Nervous System Effects: Due to its ability to cross the blood-brain barrier, it can modulate central adrenergic activity
Molecular Targets and Pathways:
Beta-Adrenergic Receptors: Inhibition of these receptors reduces sympathetic nervous system activity.
Secondary Pathways: Involvement in pathways related to anxiety and stress response
Comparison with Similar Compounds
Propranolol: The parent compound, non-selective beta-blocker.
Nadolol: Another non-selective beta-blocker with a longer half-life.
Atenolol: A selective beta-1 blocker with fewer central nervous system effects
Comparison:
Propranolol vs. Norpropranolol, (+)-: Norpropranolol, (+)- has similar beta-blocking activity but may exhibit different pharmacokinetics due to its stereochemistry.
Nadolol vs. Norpropranolol, (+)-: Nadolol has a longer duration of action and is less lipophilic, resulting in fewer central nervous system effects.
Atenolol vs. Norpropranolol, (+)-: Atenolol is more selective for beta-1 receptors, leading to fewer side effects related to beta-2 receptor blockade
Properties
CAS No. |
88547-39-1 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2R)-1-amino-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2/t11-/m1/s1 |
InChI Key |
ZFMCITCRZXLMDJ-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OC[C@@H](CN)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN)O |
Origin of Product |
United States |
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